Gougerotin is a water-soluble pyrimidine-based antibiotic produced by the bacteria Streptomyces graminearus and Streptomyces gougerotii. It is recognized for its antibacterial and antiviral activities, particularly against Gram-positive and Gram-negative bacteria. Gougerotin was first isolated in the 1960s and named after dermatologist Henri-Eugène Gougerot. The compound exhibits significant biological properties, including parasiticidal and acaricidal effects, making it valuable in agricultural applications as well as in medical contexts for treating infections .
Gougerotin is classified as a natural product antibiotic. Its primary sources are specific strains of Streptomyces, known for their ability to produce various bioactive compounds. The classification of gougerotin includes:
Gougerotin can be synthesized through both fermentation and chemical synthesis. The fermentation process typically involves cultivating Streptomyces species under controlled conditions to maximize yield, while chemical synthesis allows for the production of analogues with modified structures.
Gougerotin's structure features a complex arrangement typical of pyrimidine antibiotics. The molecular structure can be represented as follows:
Gougerotin undergoes several types of chemical reactions, including:
These reactions are crucial for enhancing biological activity or stability.
Relevant data on its interactions with other chemicals indicate that gougerotin can participate in various chemical transformations, enhancing its utility in both medicinal chemistry and agricultural applications .
Gougerotin has diverse applications, particularly in:
The complete biosynthetic gene cluster (BGC) responsible for gougerotin production was first cloned from Streptomyces graminearus, spanning a 28.7 kb DNA fragment. This cluster comprises 25 open reading frames (ORFs), with functional studies confirming that 15 ORFs are essential for gougerotin biosynthesis. Gene inactivation experiments identified critical intermediates in the pathway, enabling researchers to propose a comprehensive biosynthetic model. The BGC includes genes encoding enzymes for nucleoside assembly, peptide bond formation, and tailoring reactions, alongside regulatory (gouR) and transporter (gouM) genes [1] [2]. Comparative genomics revealed significant synteny between S. graminearus and Streptomyces ahygroscopicus subsp. wuzhouensis (MIBiG BGC0001610), though variations exist in gene designations (e.g., ggt vs. gou prefixes) [3].
Table 1: Core Components of the Gougerotin Biosynthetic Gene Cluster
Gene | Product/Function | Role in Biosynthesis | Essentiality |
---|---|---|---|
gouA/ggtA | Methyltransferase | Carbamoylation step | Required |
gouK/ggtK | Glycosyltransferase | Cytosine disaccharide attachment | Required |
gouL/ggtL | Conserved hypothetical protein | Peptidyl moiety synthesis | Required |
gouM/ggtM | MFS transporter | Gougerotin export | Conditionally essential |
gouR/ggtR | TetR-family regulator | Transcriptional control | Required |
gouC/ggtC | 3-hydroxyisobutyrate dehydrogenase | Valine-derived precursor synthesis | Required |
gouD/ggtD | Hypothetical protein | Peptide bond formation | Required |
Gougerotin biosynthesis involves a multi-step enzymatic cascade:
gouR encodes a TetR-family transcriptional regulator with dual functionality:
Heterologous production of gougerotin was achieved in Streptomyces coelicolor M1146, a strain engineered for secondary metabolite expression (Δact Δred Δcpk Δcda). The entire BGC was delivered via fosmid D6-4H (28.7 kb insert), enabling de novo gougerotin synthesis. Key advances include:
Table 2: Heterologous Expression of Nucleoside Antibiotics in Streptomyces Hosts
Antibiotic | Native Host | BGC Size (kb) | Heterologous Host | Titer (Heterologous vs. Native) |
---|---|---|---|---|
Gougerotin | S. graminearus | 28.7 | S. coelicolor M1146 | 8–12 mg/L (vs. 15–20 mg/L) |
Blasticidin S | S. griseochromogenes | 20 | S. lividans | Comparable (quantitative data not reported) |
Amicetin | S. vinaceusdrappus | 37.3 | S. lividans | Not detected |
Aristeromycin | S. citricolor | 37.5 | S. albus | Not detected |
Gougerotin’s BGC shares significant homology with pathways for structurally related nucleoside antibiotics:
Table 3: Conservation of Functional Domains in Nucleoside Antibiotic Biosynthetic Enzymes
Enzyme Type | Gougerotin | Blasticidin S | Amicetin | Conserved Domain |
---|---|---|---|---|
Glycosyltransferase | GouK (ggtK) | BlsK | PacB | GT-B fold; Nucleotide-diphosphosugar binding |
Methyltransferase | GouA (ggtA) | BlsO | PacJ | SAM-binding motif |
MFS Transporter | GouM (ggtM) | BlsM | PacM | 12 transmembrane helices |
TetR Regulator | GouR (ggtR) | BlsR | PacR | Helix-turn-helix DNA-binding motif |
These insights highlight the modular evolution of nucleoside antibiotic biosynthesis, where enzymatic "toolkits" are combinatorially reassembled to generate structural diversity. This conservation enables bioinformatic prediction of BGCs for novel antibiotics and facilitates combinatorial biosynthesis efforts [1] [6].
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